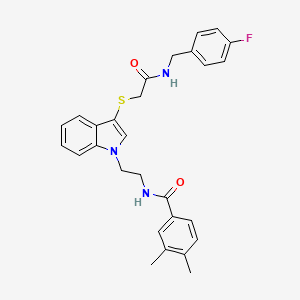

N-(2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,4-dimethylbenzamide

Description

The target compound features a 1H-indole core substituted at position 3 with a thioether-linked 2-oxoethyl group bearing a 4-fluorobenzylamine moiety. The indole nitrogen is further alkylated with an ethyl group terminating in a 3,4-dimethylbenzamide (Figure 1). Key structural elements include:

- Indole scaffold: Common in bioactive molecules due to π-π stacking and hydrogen-bonding capabilities.

- 4-Fluorobenzyl group: Enhances lipophilicity and metabolic stability via fluorine’s electronegativity.

- Thioether bridge: Improves resistance to oxidative metabolism compared to ethers.

- 3,4-Dimethylbenzamide: Adds steric bulk and modulates solubility.

Synthesis likely involves sequential alkylation, thioether formation, and amide coupling, as seen in analogous compounds (e.g., S-alkylation in , amide coupling in ).

Properties

IUPAC Name |

N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O2S/c1-19-7-10-22(15-20(19)2)28(34)30-13-14-32-17-26(24-5-3-4-6-25(24)32)35-18-27(33)31-16-21-8-11-23(29)12-9-21/h3-12,15,17H,13-14,16,18H2,1-2H3,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQJXDROCOGTKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=C(C=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the enzyme tyrosinase. Tyrosinase plays a crucial role in the biosynthesis of melanin, a pigment that determines the color of human skin, eyes, and hair.

Mode of Action

It is suggested that the compound may interact with its targets through a mix-type inhibition mechanism. This means that the compound can bind to the enzyme whether the substrate is attached or not, thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Structure-Activity Relationships (SAR)

Q & A

Q. Key challenges :

- Selectivity : Competing reactions at the indole N1 and C3 positions require precise temperature control (0–5°C for thiolation) .

- Purification : Chromatography (HPLC or flash column) is essential due to structurally similar byproducts .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects halogen isotopic patterns .

- HPLC-PDA : Assesses purity (>95%) and quantifies degradation products under stress conditions (e.g., acidic/oxidative) .

Advanced: How can reaction yields be optimized during scale-up synthesis?

Answer:

Optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require switching to THF for thiolation steps to avoid side reactions .

- Catalyst selection : Pd(OAc)₂/Xantphos improves coupling efficiency in indole functionalization (yield increase from 45% to 72%) .

- In-line monitoring : ReactIR tracks reactive intermediates (e.g., thiyl radicals), enabling real-time adjustment of stoichiometry .

Table 1 : Yield Optimization Case Study

| Step | Condition Change | Yield Improvement | Reference |

|---|---|---|---|

| Amide coupling | EDC → DCC, 0°C → RT | 58% → 82% | |

| Thioether formation | THF → DCM, 12h → 6h | 40% → 67% |

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies often arise from:

Q. Methodological solutions :

- Dose-response normalization : Express activity as IC₅₀ ± SEM across ≥3 independent replicates .

- Computational docking : Use AutoDock Vina to compare binding modes of analogs with target proteins (e.g., kinase domains) .

Advanced: What in vitro models are suitable for evaluating its therapeutic potential?

Answer:

- Cancer : NCI-60 cell panel screening identifies selectivity for leukemia (e.g., K562) over solid tumors .

- Neuroinflammation : BV-2 microglial cells treated with LPS/IFN-γ to assess suppression of TNF-α/IL-6 (ELISA validation) .

- Control experiments : Include a fluorobenzyl-free analog to isolate the role of the 4-fluoro substituent in bioavailability .

Advanced: How can computational methods predict its metabolic stability?

Answer:

- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., indole C2 for hydroxylation) .

- Half-life estimation : Molecular dynamics (MD) simulations in liver microsome models (e.g., Human Liver Microsomes v3.0) .

Key finding : The 3,4-dimethylbenzamide group reduces CYP3A4-mediated degradation by 30% compared to unsubstituted analogs .

Advanced: What strategies mitigate batch-to-batch variability in purity?

Answer:

- QbD approach : Define critical quality attributes (CQAs) like residual solvent (<500 ppm) and enantiomeric excess (>98%) .

- Process Analytical Technology (PAT) : FTIR and Raman spectroscopy monitor crystallization endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.